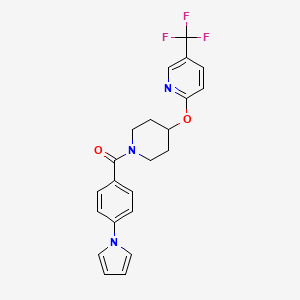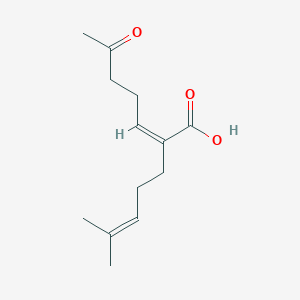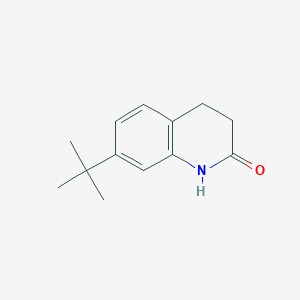![molecular formula C22H24N2O6S B2664832 8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 1795364-22-5](/img/structure/B2664832.png)
8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-((4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C22H24N2O6S and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Research has demonstrated the synthesis of tetracyclic quinolone derivatives exhibiting potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications of these compounds, including the sulfonyl group, play a crucial role in their antibacterial efficacy. For example, a study highlighted the synthesis and antibacterial activity of new tetracyclic quinolone antibacterials, showing that modifications at the piperidinyl and piperazinyl derivatives could enhance activity against resistant strains of bacteria without causing adverse effects in animal models (Taguchi et al., 1992).
Caspase-3 Inhibitory Activity
Another area of application is in the inhibition of caspase-3, an enzyme playing a pivotal role in apoptosis. A study reported the synthesis of 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines as potent inhibitors of caspase-3, suggesting their potential therapeutic use in diseases where apoptosis is dysregulated (Kravchenko et al., 2005).
Synthesis of Novel Chemical Structures
The compound's sulfonyl group has been utilized in the synthesis of novel chemical structures, such as pyrrolo[3,2,1-ij]quinoline derivatives, which show promise for various pharmacological applications. For instance, research into the synthesis, structure-activity relationships, and pharmacological evaluation of these derivatives has indicated their potential in treating asthma due to their histamine, platelet activating factor antagonism, and 5-lipoxygenase inhibitory properties (Paris et al., 1995).
Green Chemistry Applications
Additionally, the compound has found applications in green chemistry, such as the use of nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing pyran derivatives under solvent-free conditions, showcasing an efficient, cost-effective approach for large-scale production (Murugesan et al., 2016).
Properties
IUPAC Name |
6-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6S/c1-14-10-18(13-21(26)29-14)30-17-5-7-23(8-6-17)31(27,28)19-11-15-2-3-20(25)24-9-4-16(12-19)22(15)24/h10-13,17H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLRRFCCSSZYKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2664749.png)

![4-bromo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2664752.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(phenylamino)thiazole-4-carboxamide](/img/structure/B2664756.png)




![2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2664763.png)
![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-2',5'-dione](/img/structure/B2664768.png)


![2-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2664772.png)
